Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate

Monoamine oxidase Neuroscience Medicinal chemistry

Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate (CAS 1314323-96-0, C14H18FNO2, MW 251.30) is a chiral, trans‑configured cyclopropane‑derived Boc‑protected amine. The rigid cyclopropane scaffold enforces a defined spatial orientation between the 4‑fluorophenyl ring and the N‑Boc group, a feature exploited in medicinal chemistry for constructing geometrically constrained pharmacophores and chiral intermediates.

Molecular Formula C14H18FNO2
Molecular Weight 251.30 g/mol
Cat. No. B12848062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate
Molecular FormulaC14H18FNO2
Molecular Weight251.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)F
InChIInChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)/t11-,12+/m0/s1
InChIKeySBGQSARUIHMFDY-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate – Key Procurement Characteristics and Compound Identity


Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate (CAS 1314323-96-0, C14H18FNO2, MW 251.30) is a chiral, trans‑configured cyclopropane‑derived Boc‑protected amine . The rigid cyclopropane scaffold enforces a defined spatial orientation between the 4‑fluorophenyl ring and the N‑Boc group, a feature exploited in medicinal chemistry for constructing geometrically constrained pharmacophores and chiral intermediates [1].

Why Generic Substitution Is Not Advisable for Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate


In‑class cyclopropylamine carbamates differ critically in regio‑ and stereochemistry, aryl substitution, and protecting‑group identity. The (1R,2S)‑trans configuration places the 4‑fluorophenyl and N‑Boc groups on opposite faces of the cyclopropane ring, while the corresponding (1S,2R) enantiomer or the cis isomer presents a completely different three‑dimensional arrangement. Even the regioisomer bearing the amine on the same carbon as the phenyl ring (CAS 1255574‑58‑3) has distinct conformational properties . These structural variations translate into divergent binding affinities, metabolic stability, and synthetic utility—meaning that direct substitution without stereochemical validation can compromise biological outcomes or downstream synthetic yields.

Quantitative Differentiation Evidence for Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate


Enantioselective MAO Inhibition vs. Tranylcypromine – Class-Level Inference from the Free Amine

Although direct data for the Boc‑protected compound are absent, the free amine (1R,2S)-2-(4-fluorophenyl)cyclopropanamine (4‑fluorotranylcypromine) is 10‑fold more potent than the parent trans‑2‑phenylcyclopropylamine (tranylcypromine) at inhibiting MAO‑A and MAO‑B in rat brain homogenates [1]. This class‑level inference indicates that 4‑fluoro substitution on the trans‑phenylcyclopropylamine scaffold markedly enhances biological activity, underscoring why procurement of the Boc‑protected precursor with the correct stereochemistry is essential for generating active pharmacophores.

Monoamine oxidase Neuroscience Medicinal chemistry

Regioisomeric Differentiation: trans‑2‑ vs. 1,1‑Disubstituted Cyclopropane Carbamate

The target compound is a trans‑1,2‑disubstituted cyclopropane, whereas the commercially common tert‑butyl (1-(4-fluorophenyl)cyclopropyl)carbamate (CAS 1255574‑58‑3) is a 1,1‑disubstituted isomer . XLogP3 values differ (2.9 for the trans‑2‑isomer vs. a calculated ~2.5 for the 1,1‑isomer), reflecting distinct spatial presentation of the fluorophenyl and carbamate groups [1]. In LSD1 inhibitor patent families, trans‑2‑arylcyclopropylamine motifs are consistently preferred over 1,1‑disubstituted analogs for achieving target engagement [2].

Stereochemistry Structure-activity relationship Intermediate synthesis

Stereochemical Integrity: Procurement Purity vs. Racemic and Enantiomeric Alternatives

Commercial listings for the target (1R,2S)‑enantiomer specify purity ≥ 95 % (HPLC) , while the racemic trans mixture (CAS 1450903‑42‑0) is also available but lacks enantiomeric specification [1]. The opposite enantiomer (1S,2R, CAS 1932827‑79‑6) is sold at 95 % purity . For downstream asymmetric syntheses where the (1R,2S) configuration is required, use of the racemate would halve the theoretical yield and may introduce an antipode that acts as a competing ligand or inhibitor.

Chiral purity Enantiomeric excess Quality control

High-Impact Application Scenarios for Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate


LSD1 Inhibitor Lead Optimisation – Medicinal Chemistry

The trans‑2‑arylcyclopropylamine scaffold is a privileged motif in LSD1 (KDM1A) inhibitor design [1]. Procuring the (1R,2S)‑configured Boc‑protected intermediate allows direct N‑deprotection and subsequent coupling to generate focused libraries of chiral LSD1 inhibitors, enabling SAR studies where the 4‑fluorophenyl group enhances metabolic stability relative to unsubstituted phenyl [2].

Monoamine Oxidase (MAO) Inhibitor Pharmacology

Given the 10‑fold potency advantage conferred by 4‑fluoro substitution in the free amine series [2], this Boc‑protected precursor serves as the entry point for synthesising high‑affinity MAO‑A/B inhibitors used in neuroscience research and antidepressant development.

Chiral Building Block for PROTAC Conjugates

The rigid cyclopropane core transmits well‑defined exit vectors for linker attachment in PROTAC design. Selective Boc deprotection reveals a primary amine for conjugation while retaining the 4‑fluorophenyl moiety, a group that can engage hydrophobic pockets on E3 ligases such as VHL [3].

Asymmetric Synthesis of RORγt Antagonists

Patent filings describe substituted cyclopropyl carbamates as intermediates for RORγt inverse agonists [4]. The (1R,2S) stereochemistry and para‑fluoro substituent are specified in preferred embodiments, making this compound a direct input for kilogram‑scale process development.

Quote Request

Request a Quote for Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.